molecular formula C12H14O3 B1596536 Benzyl levulinate CAS No. 6939-75-9

Benzyl levulinate

Cat. No.: B1596536
CAS No.: 6939-75-9
M. Wt: 206.24 g/mol
InChI Key: KWQUVANYFZOCEA-UHFFFAOYSA-N
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Description

Benzyl levulinate is an organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. It is a derivative of levulinic acid, which is a renewable and sustainable platform chemical that can be obtained from biomass. This compound is a colorless liquid with a fruity odor and is soluble in water, ethanol, and ether. In

Scientific Research Applications

Solvent and Additive Applications

Benzyl levulinate, a derivative of levulinic acid, has diverse applications in various scientific research fields. It is particularly noted for its use as a solvent and additive. Studies have shown that levulinic acid esters, including this compound, are emerging bio-based chemicals used in such roles. For instance, they have been used as solvents, additives, and plasticizers in different industrial applications (Melchiorre et al., 2020). This versatility highlights this compound's potential in replacing traditional, often non-renewable, chemical components in various products.

Pharmaceutical and Polymer Applications

In the pharmaceutical sector, this compound has been researched for its role in the synthesis of pyrrolidinones, a class of compounds with various applications such as surfactants, pharmaceutical intermediates, dispersants, and solvents. The synthesis process typically involves the reductive amination of levulinic acid with primary amines, including benzyl amines, to produce pyrrolidinones in good yields (Xu et al., 2017). This demonstrates the chemical's utility in creating important intermediates for pharmaceutical production.

Additionally, in the field of polymer chemistry, this compound derivatives have been explored for the synthesis of various polymers. For instance, the levulinate ester of 2-(benzothiazol-2-yl)phenol, a compound related to this compound, has been developed as a ratiometric fluorescent probe, indicating its potential use in advanced materials research (Chen et al., 2012).

Biofuel and Biomass Conversion

This compound is also significant in the context of biofuel and biomass conversion. It is a product of the esterification of levulinic acid, which is a key step in converting biomass into valuable chemicals. Such processes often involve catalysts and can result in high yields of alkyl levulinates, including this compound, from biomass-derived products (Guo et al., 2019). The exploration of these processes is crucial for the development of sustainable, greener chemical production methods.

Properties

IUPAC Name

benzyl 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-10(13)7-8-12(14)15-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQUVANYFZOCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219508
Record name Benzyl 4-oxopentanoate
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Viscous oil to waxy solid; Strong fruity aroma
Record name Benzyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Benzyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.095-1.101 (20°)
Record name Benzyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6939-75-9
Record name Phenylmethyl 4-oxopentanoate
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Record name Benzyl levulinate
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Record name 6939-75-9
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Record name 6939-75-9
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Record name Benzyl 4-oxopentanoate
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Record name Benzyl 4-oxovalerate
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Record name BENZYL LEVULINATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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